An In-depth Technical Guide to 6-Propoxybenzothiazol-2-amine (CAS Number: 14372-64-6)
An In-depth Technical Guide to 6-Propoxybenzothiazol-2-amine (CAS Number: 14372-64-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Propoxybenzothiazol-2-amine, a member of the pharmacologically significant benzothiazole class of heterocyclic compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document extrapolates from well-established synthetic methodologies and the known characteristics of closely related analogs to present a detailed profile. This guide covers its chemical identity, a proposed synthesis protocol, predicted physicochemical and spectral properties, and a discussion of its potential biological activities based on the extensive research into the benzothiazole scaffold. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this compound.
Chemical Identity and Properties
6-Propoxybenzothiazol-2-amine is a bicyclic aromatic compound containing a benzene ring fused to a thiazole ring, with a propoxy group at the 6-position and an amino group at the 2-position.
| Property | Value | Source |
| CAS Number | 14372-64-6 | N/A |
| Molecular Formula | C₁₀H₁₂N₂OS | [1][2] |
| Molecular Weight | 208.28 g/mol | [1][2] |
| IUPAC Name | 6-propoxy-1,3-benzothiazol-2-amine | N/A |
| Predicted Melting Point | Not available (predicted to be a solid at room temperature) | N/A |
| Predicted Boiling Point | Not available | N/A |
| Predicted Solubility | Likely soluble in organic solvents such as ethanol, DMSO, and DMF. Poorly soluble in water. | N/A |
Synthesis
A prevalent and effective method for the synthesis of 2-amino-6-substituted benzothiazoles is the reaction of the corresponding 4-substituted aniline with a thiocyanate salt in the presence of bromine and a suitable solvent, typically glacial acetic acid.[3] This reaction, often referred to as the Hugershoff reaction, proceeds via an in-situ formation of thiocyanogen bromide, which then reacts with the aniline to form a thiourea intermediate that subsequently undergoes oxidative cyclization.
Proposed Experimental Protocol: Synthesis of 6-Propoxybenzothiazol-2-amine
This protocol is based on established procedures for analogous compounds.[3][4]
Materials:
-
4-propoxyaniline
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Concentrated ammonium hydroxide solution
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-propoxyaniline (1 equivalent) in glacial acetic acid.
-
Add potassium thiocyanate (2-3 equivalents) to the solution and stir until it is fully dissolved.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Pour the reaction mixture into ice-cold water.
-
Neutralize the mixture with a concentrated ammonium hydroxide solution to a pH of 8-9, which will precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified 6-Propoxybenzothiazol-2-amine.
Predicted Spectral Data
Predicted ¹H NMR Spectrum
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | d | 1H | Aromatic H (position 4) |
| ~7.2 | d | 1H | Aromatic H (position 7) |
| ~6.8 | dd | 1H | Aromatic H (position 5) |
| ~7.0 (broad s) | s | 2H | -NH₂ |
| ~3.9 | t | 2H | -O-CH₂-CH₂-CH₃ |
| ~1.8 | sextet | 2H | -O-CH₂-CH₂-CH₃ |
| ~1.0 | t | 3H | -O-CH₂-CH₂-CH₃ |
Predicted ¹³C NMR Spectrum
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C2 (C=N) |
| ~155 | C6 (C-O) |
| ~148 | C7a |
| ~131 | C3a |
| ~122 | C4 |
| ~115 | C7 |
| ~106 | C5 |
| ~70 | -O-CH₂- |
| ~22 | -CH₂-CH₃ |
| ~10 | -CH₃ |
Predicted IR Spectrum
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Doublet | N-H stretching (primary amine) |
| 3050-3000 | Medium | Aromatic C-H stretching |
| 2960-2850 | Medium-Strong | Aliphatic C-H stretching (propoxy group) |
| ~1630 | Strong | C=N stretching (thiazole ring) |
| ~1590 | Medium | N-H bending (scissoring) |
| 1500-1400 | Medium-Strong | Aromatic C=C stretching |
| 1250-1200 | Strong | Aryl-O stretching (C-O-C) |
| ~820 | Strong | C-H out-of-plane bending (para-substituted benzene) |
Predicted Mass Spectrum
-
Molecular Ion (M⁺): m/z = 208
-
Major Fragmentation Peaks: Loss of the propoxy group, fragmentation of the propoxy chain, and cleavage of the thiazole ring are expected to be the primary fragmentation pathways.
Potential Biological Activity and Signaling Pathways
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[5] These activities are often attributed to the ability of the benzothiazole ring system to participate in various interactions with biological macromolecules.
Potential Therapeutic Areas
-
Anticancer: Many 2-aminobenzothiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of protein kinases, tubulin polymerization, and induction of apoptosis.[6]
-
Antimicrobial: The benzothiazole nucleus is a core component of several antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[7]
-
Anti-inflammatory: Certain benzothiazole derivatives have shown significant anti-inflammatory properties, often linked to the inhibition of enzymes such as cyclooxygenase (COX).[6]
-
Neuroprotective: Some analogs have been investigated for their potential in treating neurodegenerative diseases.
Hypothetical Biological Screening Workflow
For a novel compound like 6-Propoxybenzothiazol-2-amine, a systematic screening process would be necessary to identify and characterize its biological activity.
Conclusion
6-Propoxybenzothiazol-2-amine represents an intriguing yet underexplored member of the benzothiazole family. Based on established synthetic routes and the known bioactivity of its structural analogs, it holds potential for further investigation in various therapeutic areas. This technical guide provides a foundational framework for its synthesis, characterization, and potential biological evaluation. Further experimental work is necessary to validate the predicted properties and to fully elucidate the pharmacological profile of this compound.
References
- 1. Synthesis of (-)-2-amino-6-propionamido tetrahydro benzothiazole - Eureka | Patsnap [eureka.patsnap.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. facm.ucl.ac.be [facm.ucl.ac.be]
